

# Application Note: Forced Degradation Studies of Sofosbuvir for Impurity Profiling

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Compound of Interest		
Compound Name:	Sofosbuvir impurity N	
Cat. No.:	B1499794	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure the quality, safety, and efficacy of the drug product, it is crucial to identify potential impurities and degradation products that may form during manufacturing, storage, or administration. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for this purpose. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and facilitate the identification of potential degradation products. This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir and identifying its impurities.

### **Core Principles**

Forced degradation studies help in understanding the intrinsic stability of a drug molecule and developing stability-indicating analytical methods. The common stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] By analyzing the degradation products formed under these conditions, a comprehensive impurity profile can be established.

## **Experimental Protocols**



- 1. Materials and Reagents
- Sofosbuvir pure drug substance
- Hydrochloric acid (HCl), 0.1 N and 1 N solutions[3][4]
- Sodium hydroxide (NaOH), 0.1 N and 0.5 N solutions[3][4]
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 3% and 30% solutions[3][4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[3]
- Formic acid (AR grade)[3]
- Water (Milli-Q or equivalent)
- Ammonium bicarbonate[4]
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid
   Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector[4][5]
- Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[3][6]
- pH meter
- Water bath[1]
- · Hot air oven
- Photostability chamber
- Analytical balance
- · Volumetric flasks and pipettes



- Syringe filters (0.45 μm)
- 3. Preparation of Sofosbuvir Stock Solution

Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[3] This stock solution will be used for the different stress studies.

4. Forced Degradation Procedures

The following protocols are based on established methods for the forced degradation of Sofosbuvir.[3][4]

- 4.1 Acidic Degradation
- To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.[3]
- Reflux the mixture at 70-80°C for 6-10 hours.[3][4]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of 0.1 N NaOH.
- Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 μg/mL for HPLC analysis.[3]
- 4.2 Basic Degradation
- To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.[3]
- Reflux the mixture at 60-70°C for 10-24 hours.[3][4]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of 0.1 N HCl.
- Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 μg/mL for HPLC analysis.[3]



### 4.3 Oxidative Degradation

- To a suitable volume of Sofosbuvir stock solution, add an equal volume of 3% H<sub>2</sub>O<sub>2</sub>.[3]
- Keep the solution at room temperature for 7 days or heat at 80°C for 48 hours for accelerated degradation.[3][4]
- After the specified time, dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

### 4.4 Thermal Degradation

- Place the solid Sofosbuvir drug substance in a hot air oven maintained at 50-70°C for 21 days.[3]
- Separately, keep a solution of Sofosbuvir (1 mg/mL in methanol) at 50°C for 21 days.[3]
- After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 μg/mL for HPLC analysis.

### 4.5 Photolytic Degradation

- Expose the solid Sofosbuvir drug substance and a solution of Sofosbuvir (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 24 hours to 21 days).[3][4]
- A control sample should be kept in the dark under the same conditions.
- After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 μg/mL for HPLC analysis.

### **Analytical Methodology**

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.

Chromatographic Conditions (Example)



- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)[6]
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture.[3][7]
- Flow Rate: 1.0 mL/min[3]

• Detection Wavelength: 260 nm[4]

Injection Volume: 20 μL[3]

• Column Temperature: Ambient or controlled at a specific temperature.

### **Data Presentation**

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir



Stress Condition	Reagent/ Condition	Duration	Temperat ure	% Degradati on	Number of Degradati on Products	Retention Times (min) of Major Impurities
Acidic Hydrolysis	0.1 N HCI	6 hours	70°C	~23%[3]	1	4.2[3]
Alkaline Hydrolysis	0.1 N NaOH	10 hours	70°C	~50%[3]	1	3.6[3]
Oxidative Degradatio n	3% H <sub>2</sub> O <sub>2</sub>	7 days	Room Temp	~19%[3]	1	3.2[3]
Thermal Degradatio n	Solid State	21 days	50°C	No degradatio n observed[3	0	-
Photolytic Degradatio n	UV/Visible Light	21 days	Ambient	No degradatio n observed[3 ]	0	-

Table 2: Identified Degradation Products of Sofosbuvir



Degradation Product (DP)	Stress Condition	m/z Value	Proposed Structure/Modificat ion
DP I	Acidic	488[3]	Hydrolysis product
DP II	Alkaline	393.3[3]	Hydrolysis product
DP III	Oxidative	393[3]	N-oxide formation
Acid Degradation Product	Acidic	416.08[4]	(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenylhydrogen phosphate
Base Degradation Impurity-A	Basic	453.13[4]	(S)-isopropyl 2-((R)- (((2R,3R,4R,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4-fluoro-3- hydroxy-4- methyltetrahydrofuran -2-yl)methoxy) (hydroxy)phosphoryla mino)propanoate
Base Degradation Impurity-B	Basic	411.08[4]	(S)-2-((R)- (((2R,3R,4R,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4-fluoro-3- hydroxy-4- methyltetrahydrofuran -2-yl)methoxy) (hydroxy)phosphoryla mino)propanoic acid



# Methodological & Application

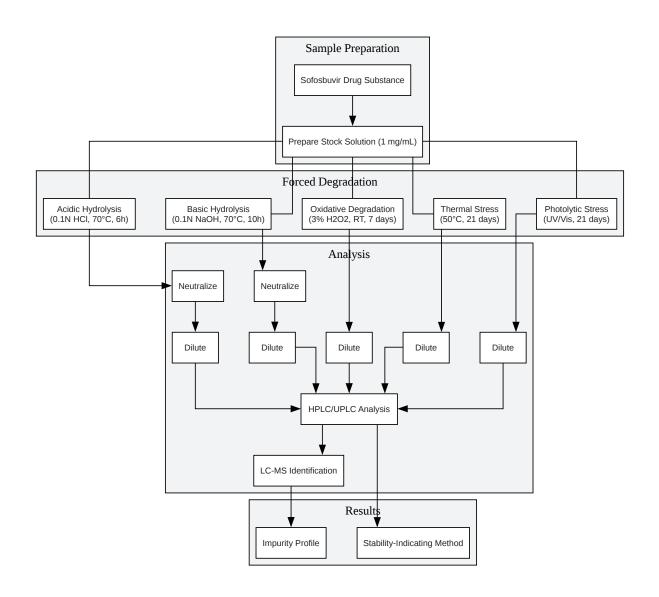
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Oxidative Degradation	Oxidative	527.15[4]	C22H27FN3O9P
Product	Oxidative	321.13[ <del>4</del> ]	C22F1Z/F1N3O9F

### **Visualization**

**Experimental Workflow** 



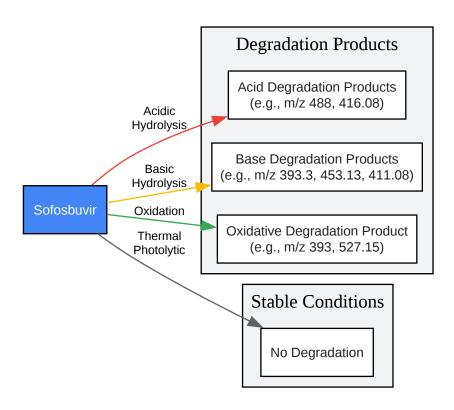


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Caption: Workflow for forced degradation studies of Sofosbuvir.



### **Degradation Pathway Logic**



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